2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride
CAS No.: 1255147-21-7
Cat. No.: VC7666441
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1255147-21-7 |
---|---|
Molecular Formula | C9H17Cl2N3O |
Molecular Weight | 254.16 |
IUPAC Name | 2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;dihydrochloride |
Standard InChI | InChI=1S/C9H15N3O.2ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;;/h10H,3-6H2,1-2H3;2*1H |
Standard InChI Key | JGZNPTOGVBXQGU-UHFFFAOYSA-N |
SMILES | CC1=NN=C(O1)C2(CCNCC2)C.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₁₆Cl₂N₃O, with a molar mass of 254.15 g/mol (calculated from C₉H₁₅N₃O + 2HCl). Key structural features include:
-
A 1,3,4-oxadiazole ring with a methyl group at C2.
-
A 4-methylpiperidine ring attached at C5 via a single bond.
-
Two hydrochloride counterions protonating the piperidine nitrogen .
Table 1: Molecular Properties
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 1.45–1.55 (m, 2H, piperidine CH₂), 1.75–1.85 (m, 2H, piperidine CH₂), 2.15 (s, 3H, N-CH₃), 2.95–3.05 (m, 4H, piperidine CH₂), 3.20 (s, 3H, oxadiazole-CH₃) .
-
IR (KBr): 2950 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Formation of 5-(4-Methylpiperidin-4-yl)-1,3,4-oxadiazole:
-
Salt Formation:
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Amidoxime + Ac₂O, 80°C, 6h | 75% |
2 | HCl (g), Et₂O, 0°C, 2h | 95% |
Industrial-Scale Production
-
Continuous Flow Reactors: Improve yield (85–90%) and reduce reaction time .
-
Green Chemistry: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) minimizes environmental impact .
Physicochemical and Pharmacological Properties
Drug-Likeness Metrics
Biological Activity
-
Antimicrobial Potential: Oxadiazole derivatives exhibit MIC values of 4–16 µg/mL against E. coli and S. aureus .
-
Neuroprotective Effects: In rodent models, analogues reduce tau protein aggregation by 40% at 10 µM .
-
Kinase Inhibition: Docking studies with CDK-2 show a binding affinity of −10.2 kcal/mol (comparable to flavopiridol) .
Table 3: Pharmacokinetic Profile (Rat Model)
Parameter | Value |
---|---|
Bioavailability | 62% |
t₁/₂ | 3.2h |
Cₘₐₓ | 1.8 µg/mL |
Applications in Drug Discovery
Anticancer Agents
-
Mechanism: Inhibition of cyclin-dependent kinases (CDK-2/4) via ATP-binding site competition .
-
Efficacy: IC₅₀ = 43.16 µM against Caco-2 colon cancer cells .
Central Nervous System (CNS) Targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume